(2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-4-18(2,3)10-5-6-11-12(9-10)25-17(15(11)16(19)24)20-13(21)7-8-14(22)23/h7-8,10H,4-6,9H2,1-3H3,(H2,19,24)(H,20,21)(H,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGAEXNAOYRMGV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be synthesized through a series of cyclization reactions. The introduction of the carbamoyl group and the 2-methylbutan-2-yl substituent can be achieved through amide formation and alkylation reactions, respectively. The final step involves the formation of the enone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalytic methods to increase yield and reduce reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers are investigating its mechanism of action and its interactions with biological targets to develop new drugs and treatments.
Industry
In industry, (2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Core Structural Motifs
The target compound shares a tetrahydrobenzo[b]thiophene core with several analogs, but variations in substituents lead to distinct functional profiles:
Key Observations:
- R₂ Substituents : The bulky tert-butyl group in the target compound may confer steric hindrance, affecting solubility and metabolic stability compared to phenyl or hydroxyphenyl groups .
- Side Chain: The α,β-unsaturated acid in the target compound is analogous to 4-oxo-but-2-enoic acid derivatives, which are reactive in Michael addition reactions .
Reactivity and Drug Design Potential
The α,β-unsaturated carbonyl moiety in the target compound enables Michael addition reactions, a feature shared with 4-(4-bromophenyl)-4-oxo-but-2-enoic acid . This reactivity is exploitable for covalent binding to biological targets (e.g., enzymes or receptors).
Predicted Bioactivity
While direct bioactivity data for the target compound is unavailable, structurally related analogs exhibit promising properties:
- Anxiolytic Potential: Compounds with tetrahydrobenzo[b]thiophene cores and carboxamide groups (e.g., compound 1-F in ) reduce fear and enhance novelty-seeking behavior in preclinical models .
- Antitumor Activity : Lankacidin analogs (structurally distinct but sharing redox-cofactor motifs) show antitumor activity, suggesting that the target’s unsaturated acid chain could be optimized for similar effects .
Biological Activity
The compound (2E)-4-{[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.47 g/mol. The structure features a benzothiophene moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃S |
| Molecular Weight | 360.47 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that the compound may exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. In particular, it has been studied for its effects on human topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Compounds targeting topoII can disrupt cancer cell growth by preventing proper DNA function.
A study published in PMC reported that derivatives similar to this compound showed significant inhibition of topoII activity, with IC50 values indicating potent action against various cancer cell lines, particularly melanoma cells . The ability to selectively inhibit topoIIα over topoIIβ suggests a favorable therapeutic index, minimizing potential side effects associated with conventional topoII poisons like etoposide.
Anti-inflammatory Effects
In addition to anticancer properties, the compound may also possess anti-inflammatory effects . The benzothiophene structure is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain response.
The proposed mechanism involves the binding of the compound to the active site of topoII, inhibiting its function without inducing DNA cleavage. This contrasts with traditional topoII inhibitors that act as poisons. The selectivity for topoIIα suggests that this compound could be developed into a safer alternative for cancer treatment.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines including G-361 melanoma cells with IC50 values between 1–5 μM .
- Animal Models : Animal studies indicated promising results in tumor reduction when administered at therapeutic doses. Observations included reduced tumor size and improved survival rates compared to control groups.
- Safety Profiling : Off-target effects were evaluated through comprehensive safety profiling against a panel of 47 proteins, revealing minimal unwanted interactions, thus supporting the compound's potential as a targeted therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?
- Methodology :
- Step 1 : Use Friedel-Crafts acylation to construct the tetrahydrobenzothiophene core, as demonstrated in analogous syntheses of 4-oxo-4-arylbutanoic acids .
- Step 2 : Introduce the carbamoyl group via nucleophilic substitution under basic conditions (e.g., NH₃/THF).
- Step 3 : Perform a Michael-type addition to attach the α,β-unsaturated acid moiety, similar to methods used for structurally related thiophene derivatives .
- Optimization : Use catalytic additives (e.g., DMAP) to enhance reaction efficiency. Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of anhydride to amine) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze the amide proton (δ 6.5–8.0 ppm) and α,β-unsaturated carbonyl (δ 165–175 ppm for C=O) to confirm regiochemistry .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~393.4 for C₁₉H₂₃N₂O₄S).
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., enantiomeric mixtures) be resolved during synthesis?
- Methodology :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/ethanol (90:10) to separate R/S enantiomers, as observed in structurally similar compounds .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, leveraging steric effects of the 2-methylbutan-2-yl group .
Q. What experimental design considerations mitigate degradation during bioactivity assays?
- Methodology :
- Sample Stabilization : Store solutions at 4°C with antioxidants (e.g., 0.1% BHT) to prevent oxidative degradation of the α,β-unsaturated acid moiety .
- Degradation Monitoring : Use LC-MS to track byproduct formation (e.g., hydrolysis to 4-oxobutanoic acid) over 24-hour incubations .
Q. How can computational models predict biological activity and metabolic pathways?
- Methodology :
- PASS Model : Input the SMILES string (e.g.,
C=CC(=O)O) to predict potential kinase inhibition or anti-inflammatory activity . - ADMET Prediction : Use SwissADME to assess bioavailability (%ABS >60%) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
Q. How to address contradictions in reported biological activity data?
- Methodology :
- Purity Analysis : Compare studies using chiral HPLC to rule out enantiomeric impurities (common in carbamoyl-containing compounds) .
- Assay Conditions : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC₅₀ values .
Data Analysis and Mechanistic Studies
Q. What kinetic strategies elucidate the reactivity of the α,β-unsaturated acid moiety?
- Methodology :
- Stopped-Flow UV/Vis : Measure reaction rates with nucleophiles (e.g., glutathione) to quantify Michael acceptor activity (k₂ ~10³ M⁻¹s⁻¹) .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in thiol additions .
Q. How to design stability-indicating assays for long-term storage?
- Methodology :
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 2–9) to identify degradation pathways .
- QbD Approach : Use a central composite design to optimize storage conditions (e.g., argon atmosphere, amber vials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
